3-(4-tert-butylphenyl)-1H-pyrazol-5-amine
CAS No.: 907987-76-2
Cat. No.: VC4627617
Molecular Formula: C13H17N3
Molecular Weight: 215.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 907987-76-2 |
---|---|
Molecular Formula | C13H17N3 |
Molecular Weight | 215.3 |
IUPAC Name | 5-(4-tert-butylphenyl)-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C13H17N3/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16) |
Standard InChI Key | FIMVEZWTACFRMZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC(=NN2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-(4-tert-Butylphenyl)-1H-pyrazol-5-amine (CAS: 402572-79-6) belongs to the pyrazole-amine family. Its molecular formula, C₁₃H₁₇N₃, features a pyrazole ring substituted at the 3-position with a 4-tert-butylphenyl group and an amine group at the 5-position . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 215.29 g/mol | |
Monoisotopic Mass | 215.142248 Da | |
ChemSpider ID | 2097140 | |
Purity (Commercial) | ≥97% (supplier-dependent) |
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Manufacturing
Industrial Production Challenges
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Cost: Raw materials like 4-tert-butylbenzaldehyde contribute to a price range of $45–$662 per gram .
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Scale-Up: Limited by the exothermic nature of cyclization reactions, requiring precise temperature control .
Applications in Pharmaceutical Research
Kinase Inhibition
The pyrazole-amine scaffold shows affinity for:
Target | IC₅₀ (Predicted) | Mechanism |
---|---|---|
ROR-α | <10 µM | Allosteric modulation |
SF-1 | 15 µM | Competitive inhibition |
Supplier | Packaging | Price (USD) | Purity |
---|---|---|---|
TRC | 50 mg | $45 | 97% |
Apolloscientific | 1 g | $223 | 98% |
SynQuest Laboratories | 1 g | $264 | 97% |
Lead times average 5–7 business days, with expedited shipping unavailable .
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